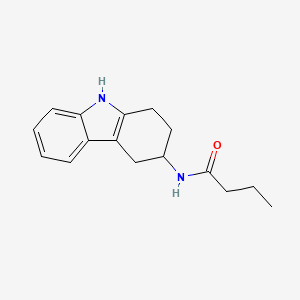
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)butanamide is a chemical compound that belongs to the class of carbazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)butanamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of more saturated carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)butanamide can be compared with other similar carbazole derivatives, such as:
1,2,3,4-Tetrahydrocarbazole: A simpler carbazole derivative with similar structural features.
2,3,4,9-Tetrahydro-1H-carbazol-3-ol: A hydroxylated derivative with different chemical properties.
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A methylated derivative with unique biological activities.
The uniqueness of this compound lies in its specific structural features and the presence of the butanamide group, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
159413-74-8 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)butanamide |
InChI |
InChI=1S/C16H20N2O/c1-2-5-16(19)17-11-8-9-15-13(10-11)12-6-3-4-7-14(12)18-15/h3-4,6-7,11,18H,2,5,8-10H2,1H3,(H,17,19) |
InChI-Schlüssel |
BBFOONSKJLPXPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1CCC2=C(C1)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
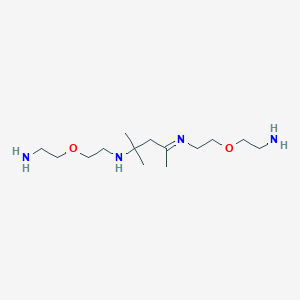
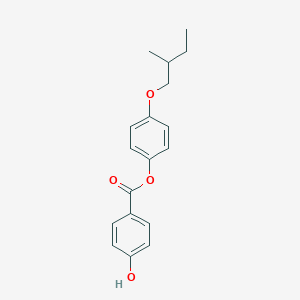
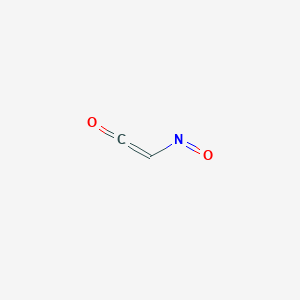

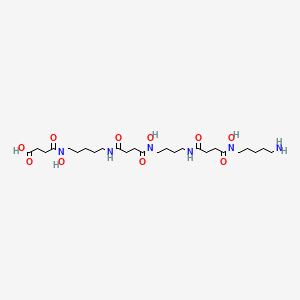
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
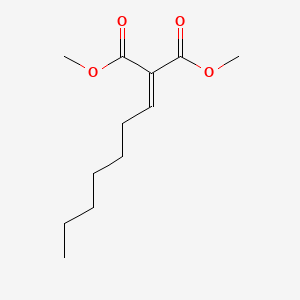
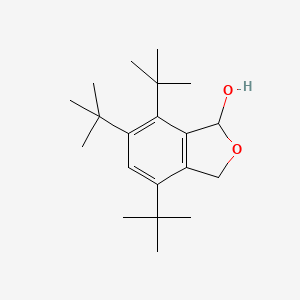

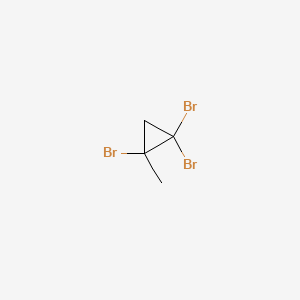
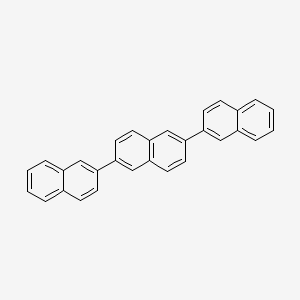
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
